molecular formula C13H9F3N4 B12593916 [(4-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-78-9

[(4-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12593916
CAS No.: 647839-78-9
M. Wt: 278.23 g/mol
InChI Key: AQLKFCKUOROORC-UHFFFAOYSA-N
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Description

(4-Cyanopyridin-2-yl)methylpropanedinitrile is a chemical compound that belongs to the class of nitriles. It features a pyridine ring substituted with a cyanomethyl group and a trifluoropropyl group, making it a versatile compound in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanopyridin-2-yl)methylpropanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanopyridine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanopyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or trifluoropropyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(4-Cyanopyridin-2-yl)methylpropanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Cyanopyridin-2-yl)methylpropanedinitrile depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanomethyl group can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

(4-Cyanopyridin-2-yl)methylpropanedinitrile can be compared with other similar compounds such as:

    4-Cyanopyridine: Lacks the trifluoropropyl group, making it less lipophilic.

    3,3,3-Trifluoropropylamine: Lacks the pyridine ring and cyanomethyl group, resulting in different reactivity and applications.

    4-Cyanopyridine-3-boronic acid pinacol ester: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.

The unique combination of the pyridine ring, cyanomethyl group, and trifluoropropyl group in (4-Cyanopyridin-2-yl)methylpropanedinitrile imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

647839-78-9

Molecular Formula

C13H9F3N4

Molecular Weight

278.23 g/mol

IUPAC Name

2-[(4-cyanopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)3-2-12(8-18,9-19)6-11-5-10(7-17)1-4-20-11/h1,4-5H,2-3,6H2

InChI Key

AQLKFCKUOROORC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C#N)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

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